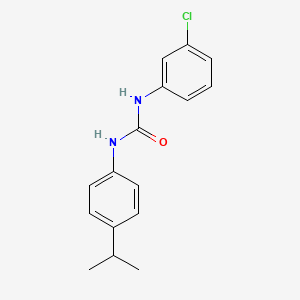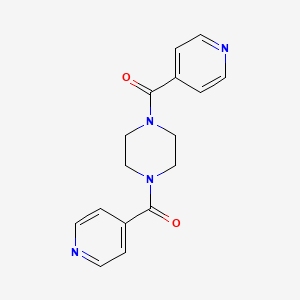![molecular formula C18H20F3N5O2 B5519033 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of intermediates such as 2,2,2-trichloroethylidene anilines from the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid to produce thiazolidin-4-ones. These methods highlight the complexity and the variety of approaches available for synthesizing compounds with intricate structures like N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide is characterized by the presence of aromatic heterocyclic components, such as pyrimidines, which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. These structures are key to the compound's chemical behavior and interactions (Rashid et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a wide range of possible chemical transformations. The presence of functional groups like trifluoromethyl and morpholine enhances the compound's reactivity, making it a versatile precursor for synthesizing various biologically active molecules (Farghaly et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are directly influenced by the molecular structure. For example, the presence of the trifluoromethyl group can significantly affect the compound's polarity and, consequently, its solubility in different solvents. The morpholine ring contributes to the compound's boiling point and stability (Philip et al., 2020).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical species, stability under various conditions, and the potential for participating in chemical reactions, are crucial for understanding the compound's applications. The aromatic heterocyclic nature of the compound, along with its functional groups, plays a significant role in its chemical behavior and the types of reactions it can undergo (Kamneva et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
Research has developed methods for synthesizing derivatives of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide, emphasizing the condensation reactions and the use of trifluoromethanesulfonic anhydride and secondary amines for modification. These methods highlight the versatility and adaptability of the core structure for various scientific applications (Kuznetsov, Nam, & Chapyshev, 2007).
Crystal Structure
The crystal structure of related compounds has been determined, providing insights into their molecular configurations and laying the groundwork for understanding their interactions at the molecular level. This structural information is crucial for the design and development of new materials or pharmaceuticals (Lu et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Activity
Novel derivatives synthesized from the core structure have been investigated for their antimicrobial properties. These studies have revealed significant activities against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anti-inflammatory Properties
Certain synthesized derivatives have shown promising anti-inflammatory activities. This suggests their potential use in treating inflammation-related conditions, further highlighting the therapeutic possibilities of these chemical structures (Lahsasni et al., 2018).
Chemical Modifications and Derivative Applications
- Functional Group Modifications: Research has focused on modifying the chemical structure of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide to enhance its properties. For example, incorporating different functional groups or substituents has been explored to tailor the compound for specific applications, such as improving solubility or biological activity (Devarasetty et al., 2019).
Propriétés
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)14-3-1-2-13(10-14)17(27)23-5-4-22-15-11-16(25-12-24-15)26-6-8-28-9-7-26/h1-3,10-12H,4-9H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJGTCRKUVTGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)
![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)


![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)
![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)
![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)


![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)